![molecular formula C6H5BrO3 B055586 Methyl 4-bromofuran-2-carboxylate CAS No. 58235-80-6](/img/structure/B55586.png)
Methyl 4-bromofuran-2-carboxylate
Overview
Description
Methyl 4-bromofuran-2-carboxylate is an organic compound with the molecular formula C6H5BrO3. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromofuran-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl furan-2-carboxylate. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position of the furan ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-bromofuran-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to interact with biological systems makes it a valuable building block for drug development.
Case Study: Adenosine Receptor Interaction
Research indicates that this compound interacts with adenosine receptors, which are critical in regulating physiological processes such as blood pressure and immune function. This interaction suggests potential therapeutic applications in treating conditions like hypertension and inflammation .
Organic Synthesis
The compound is widely used in organic synthesis due to its structural properties, allowing it to participate in various chemical transformations.
Synthetic Methodologies
Common synthetic methodologies involving this compound include:
- Cross-Coupling Reactions : Used for forming carbon-carbon bonds.
- Nucleophilic Substitutions : Facilitating the introduction of new functional groups.
- Cycloadditions : Leading to the formation of cyclic compounds.
These reactions enable chemists to construct complex organic molecules efficiently, enhancing its utility in developing biologically active compounds .
Agrochemical Development
This compound is also explored for its potential applications in agrochemicals. Its unique reactivity allows for the synthesis of novel pesticides and herbicides that can target specific pests while minimizing environmental impact.
Comparison with Related Compounds
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
Methyl 5-bromofuran-2-carboxylate | Bromination at C5 | Different reactivity profile due to bromine position |
Methyl furan-2-carboxylate | Unsubstituted furan ring | Lacks halogen substituents, affecting reactivity |
4-Bromofuran-2-carboxylic acid | Acidic functional group instead of ester | More polar; different solubility and reactivity |
Methyl 3-bromofuran-2-carboxylate | Bromination at C3 | Alters electronic properties compared to C4 position |
This compound stands out due to its specific bromination pattern at the 4-position of the furan ring, which significantly influences its chemical behavior and potential applications in medicinal chemistry .
Mechanism of Action
The mechanism of action of methyl 4-bromofuran-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the ester group play crucial roles in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chlorofuran-2-carboxylate
- Methyl 4-iodofuran-2-carboxylate
- Methyl 4-fluorofuran-2-carboxylate
Uniqueness
Methyl 4-bromofuran-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. The bromine atom is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s chemical behavior and interactions in various reactions .
Biological Activity
Methyl 4-bromofuran-2-carboxylate is a chemical compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₅BrO₃
- Molecular Weight : 205.01 g/mol
- CAS Number : 58235-80-6
The compound features a bromine atom attached to a furan ring, which is known for its reactivity and ability to participate in various biological interactions.
1. Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against a range of pathogens. Studies have shown that it exhibits significant antibacterial effects, particularly against multidrug-resistant strains.
- Study Findings :
- In vitro studies demonstrated that the compound showed effective inhibition against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .
- The Minimum Inhibitory Concentration (MIC) values were determined, with notable activity observed at concentrations as low as 10 mg/mL.
Pathogen | MIC (mg/mL) | Zone of Inhibition (mm) |
---|---|---|
Acinetobacter baumannii | 10 | 18 |
Klebsiella pneumoniae | 20 | 15 |
Staphylococcus aureus | 30 | 12 |
2. Anticancer Activity
Research has also explored the anticancer potential of this compound. It has been found to inhibit the proliferation of various cancer cell lines.
- Case Study : A study focused on the compound's effect on human breast cancer cells (MCF-7) revealed that it induces apoptosis through the activation of caspase pathways .
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Apoptosis via caspase activation |
HeLa | 30 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancerous cells. For instance, it is believed to disrupt cellular processes by inhibiting key enzymes involved in cell wall synthesis in bacteria and inducing stress responses in cancer cells.
Enzyme Inhibition Studies
Inhibition assays have shown that this compound effectively inhibits enzymes critical for bacterial survival, such as:
Properties
IUPAC Name |
methyl 4-bromofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEXKLRKXLRNMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481916 | |
Record name | Methyl 4-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58235-80-6 | |
Record name | Methyl 4-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.